2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a pyrazole and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, which are then coupled under specific conditions to form the final compound.
Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Preparation of Thiazole Intermediate: The thiazole intermediate is prepared by reacting N,N,4-trimethyl-1,3-thiazole-5-carboxamide with suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Material Science: The compound’s unique properties make it a candidate for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
N,N,4-trimethyl-1,3-thiazole-5-carboxamide: Another precursor used in the synthesis.
Uniqueness
2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is unique due to its combined pyrazole and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H14ClN5O2S |
---|---|
Molecular Weight |
327.79 g/mol |
IUPAC Name |
2-[(4-chloro-1-methylpyrazole-3-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H14ClN5O2S/c1-6-9(11(20)17(2)3)21-12(14-6)15-10(19)8-7(13)5-18(4)16-8/h5H,1-4H3,(H,14,15,19) |
InChI Key |
SWVVHWTXTFLXCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NN(C=C2Cl)C)C(=O)N(C)C |
Origin of Product |
United States |
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